molecular formula C15H9Cl3N2O3S B13795428 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13795428
M. Wt: 403.7 g/mol
InChI Key: IQWXZPMANLTSAN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Cl3N2O3S. This compound is characterized by the presence of multiple chlorine atoms and a benzoyl group, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-chlorobenzoyl isothiocyanate in the presence of a base such as triethylamine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide and thioamide bonds can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 2-Chlorobenzoyl isothiocyanate
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9Cl3N2O3S

Molecular Weight

403.7 g/mol

IUPAC Name

3,5-dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl3N2O3S/c16-7-5-9(14(22)23)12(11(18)6-7)19-15(24)20-13(21)8-3-1-2-4-10(8)17/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

IQWXZPMANLTSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl

Origin of Product

United States

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